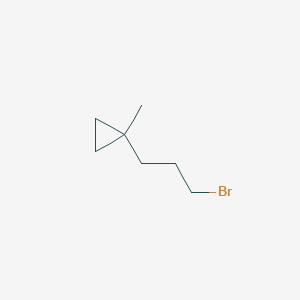

1-(3-Bromopropyl)-1-methylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-1-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(4-5-7)3-2-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLNWGPSBXDEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Reactivity of the Cyclopropane Ring in 1-(3-Bromopropyl)-1-methylcyclopropane

[1][2]

Executive Summary: The "Janus-Faced" Reactivity

The chemical behavior of 1-(3-Bromopropyl)-1-methylcyclopropane is defined by a dichotomy between the kinetic stability of the cyclopropane ring under nucleophilic/basic conditions and its thermodynamic fragility under acidic conditions.[1][2]

For the synthetic chemist, this molecule acts as a "masked" tertiary cation. While the 3-bromopropyl chain invites standard alkylation chemistry, the 1-methylcyclopropane unit sits on a high-energy plateau (

| Condition | Reactivity Mode | Dominant Mechanism | Outcome |

| Basic / Nucleophilic | Ring Retention | Functionalized Linker | |

| Acidic (Brønsted/Lewis) | Ring Opening | Protonation | 1,4-Dihalo / 1-Halo-4-hydroxy |

| Radical / Metal | Ring Retention | Grignard Formation / Radical | Organometallic Reagent |

Structural Analysis & Electronic Properties[1][3]

The Gem-Methyl Effect

The 1-methyl substituent exerts two opposing forces:[1][2]

-

Steric Shielding (Kinetic Protection): The methyl group provides bulk that discourages direct nucleophilic attack on the ring carbons, preserving the ring during reactions at the distal bromide.

-

Electronic Activation (Thermodynamic Liability): In the event of bond cleavage, the methyl group stabilizes the developing positive charge. While a primary cyclopropyl cation is highly unstable, the tertiary cyclopropyl carbinyl-like cation formed upon ring opening is accessible.[1][2]

Walsh Orbitals & Conjugation

The C-C bonds of the cyclopropane ring possess significant

Reaction Pathways & Mechanisms[2][3][4]

Pathway A: Nucleophilic Substitution (Ring Preservation)

Under basic or neutral conditions, the cyclopropane ring acts as a spectator. The primary bromide undergoes

-

Reagents: Amines, Thiolates, Cyanide, Alkoxides.[2]

-

Critical Control: Avoid strong Lewis acids which might coordinate to the ring edges.[1]

-

Protocol Note: The reaction rates are comparable to standard primary alkyl bromides. The steric bulk of the distant 1-methylcyclopropane does not significantly retard the

trajectory at the

Pathway B: Electrophilic/Acidic Ring Opening (The Trap)

This is the most common failure mode when working with this scaffold. Strong acids (HBr, H₂SO₄) or Lewis acids (AlCl₃, TiCl₄) will protonate the ring or coordinate to it, triggering cleavage.

The Mechanism:

-

Protonation: The electrophile (

) attacks the electron-rich Walsh orbitals of the ring edge. -

Regioselective Cleavage: The bond breaks to place the partial positive charge on the most substituted carbon (C1).

-

Capture: The nucleophile (

) traps the tertiary carbocation.[1]

Predicted Product: Reaction with HBr typically yields 4-bromo-4-methyl-1-bromopentane (or isomers depending on migration), destroying the cyclic motif.[1][2]

Pathway C: Organometallic Coupling

The formation of the Grignard reagent (using Mg/THF) or Organolithium species is a standard method to couple this unit to aryl halides or carbonyls.

-

Stability: Unlike (halomethyl)cyclopropanes, which are prone to radical ring opening (radical clock rate

), the (3-bromopropyl) radical is kinetically stable.[1][2] The radical is too distal to undergo rapid ring opening or 3-exo-trig cyclization.[1][2] -

Application: This allows the synthesis of 1-methyl-1-(3-arylpropyl)cyclopropanes .[1][2]

Visualization of Reaction Topology[2]

Caption: Reaction topology showing the bifurcation between ring preservation (Green/Yellow) and ring destruction (Red).[1]

Experimental Protocols

Protocol A: Nucleophilic Substitution (Amine Coupling)

Objective: Synthesize a secondary amine derivative while preserving the ring.

-

Preparation: Dissolve 1-(3-Bromopropyl)-1-methylcyclopropane (1.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Base Addition: Add Potassium Carbonate (

, 2.0 equiv) to scavenge HBr.[1] -

Nucleophile: Add the primary amine (1.1 equiv).[1]

-

Conditioning: Heat to

under-

Note: Do not use iodide catalysis (NaI) if high regioselectivity is required in subsequent steps, though here it is generally safe.[1]

-

-

Workup: Filter solids, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Controlled Ring Opening (Acidolysis)

Objective: Synthesize 1,4-dibromo-4-methylpentane.[1][2]

-

Setup: Cool a solution of 1-(3-Bromopropyl)-1-methylcyclopropane in

to -

Acid Addition: Dropwise add 48% aqueous HBr (3.0 equiv).

-

Phase Transfer: If reaction is slow, add a catalytic amount of Tetrabutylammonium bromide (TBAB).[1]

-

Monitoring: The reaction is driven by the relief of ring strain (

kcal/mol). Monitor disappearance of the cyclopropyl protons (

References

-

Wiberg, K. B. (1986).[1] The Structure and Properties of Cyclopropane.[3][4] Angewandte Chemie International Edition.[1] Link[1]

-

Gagnon, A., et al. (2025).[1] Reactivity of the Cyclopropyl Group in (8-Bromooctyl)cyclopropane: An In-depth Technical Guide. BenchChem Technical Reports.[1] Link[1]

-

de Meijere, A. (1979).[1] Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition.[1] Link[1]

-

PubChem. (2025).[1] Compound Summary: 1-(3-Bromopropyl)-1-methylcyclopropane.[1][2] National Library of Medicine.[2] Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 1-(3-Bromopropyl)-1-methylcyclopropane

An In-Depth Technical Guide for Drug Discovery & Synthetic Applications[1]

Part 1: Executive Summary & Strategic Importance

1-(3-Bromopropyl)-1-methylcyclopropane is a specialized bifunctional building block characterized by a high-energy cyclopropane core substituted geminally with a methyl group and a reactive 3-bromopropyl tether. In modern drug discovery, this motif serves as a critical "strained linker," offering unique vectoral properties that differ significantly from standard alkyl chains or phenyl rings.

For the medicinal chemist and computational toxicologist, this molecule presents a duality of reactivity:

-

The Cyclopropane Core: Acts as a bioisostere for alkenes or carbonyls, introducing rigidity and metabolic stability (blocking

-oxidation). -

The Bromopropyl Arm: A versatile electrophilic handle for cross-coupling or nucleophilic substitution, enabling the construction of spiro-cyclic architectures.

This guide outlines the theoretical framework required to model, analyze, and utilize this molecule, moving from ab initio conformational landscapes to predictive reactivity descriptors.

Part 2: Computational Methodology & Protocols

To accurately predict the behavior of 1-(3-Bromopropyl)-1-methylcyclopropane, a multi-tiered computational approach is required. This protocol ensures that steric clashes between the gem-methyl group and the propyl chain are accurately resolved.

2.1 Standardized Computational Workflow

The following workflow integrates conformational searching with high-level Density Functional Theory (DFT) optimization.

Figure 1: Standardized computational workflow for analyzing flexible cyclopropane derivatives.

2.2 Theoretical Parameters

-

Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for organic bromides. The diffuse functions (++) are critical for accurately modeling the electron-rich bromine atom and the "banana bonds" (Walsh orbitals) of the cyclopropane ring.

-

Solvation Model: Polarizable Continuum Model (PCM) using Dichloromethane (DCM) or Tetrahydrofuran (THF) is recommended to mimic the dielectric environment of typical substitution reactions.

Part 3: Conformational Landscape & Structural Dynamics

The geminal substitution pattern (1-methyl, 1-propyl) creates a specific steric environment. Theoretical studies must account for the Bisected Conformation preference of the cyclopropane ring.

3.1 The Bisected Preference

In cyclopropane derivatives, alkyl substituents prefer a conformation where the C-C bond of the substituent bisects the C-C-C angle of the ring.

-

Electronic Origin: This maximizes the hyperconjugative overlap between the

or -

Steric Conflict: In 1-(3-Bromopropyl)-1-methylcyclopropane, the methyl group and the propyl chain compete for this bisected position. Computations typically reveal that the bulkier propyl chain adopts a gauche orientation relative to the ring plane to minimize repulsion with the gem-methyl group.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Significance |

| C(Ring)-C(Propyl) Bond Length | 1.51 - 1.53 Å | Slightly shortened due to hyperconjugation with the ring. |

| C(Ring)-C(Methyl) Bond Length | 1.50 - 1.52 Å | Standard bond length, slightly compressed by the gem-effect. |

| C-Br Bond Length | 1.94 - 1.96 Å | Typical for primary alkyl bromides; indicates a standard leaving group ability. |

| Ring C-C-C Angle | ~60.0° | Highly strained; source of the ~27.5 kcal/mol ring strain energy. |

| Dipole Moment | ~2.1 - 2.4 Debye | Vector sum of the C-Br bond and the cyclopropane ring dipole. |

Part 4: Electronic Structure & Reactivity Profile

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting how this molecule behaves in synthesis (e.g., nucleophilic substitutions vs. ring-opening).

4.1 HOMO-LUMO Analysis

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the Cyclopropane Ring (Walsh Orbitals) and the Bromine Lone Pairs .

-

Implication: The ring itself is electron-rich and susceptible to electrophilic attack (e.g., acid-catalyzed ring opening).

-

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-Br

Antibonding Orbital .-

Implication: This confirms that the primary mode of reactivity is nucleophilic attack at the terminal carbon (SN2), displacing the bromide.

-

4.2 Molecular Electrostatic Potential (MEP)

The MEP surface mapping reveals two distinct regions:

-

Red (Negative Potential): Concentrated around the Bromine atom and the face of the cyclopropane ring (due to the bent bonds).

-

Blue (Positive Potential): Concentrated at the

-carbon of the propyl chain (attached to Br) and the methyl hydrogens.

Key Insight: The spatial separation between the electron-rich ring and the electron-poor C-Br terminus suggests that intramolecular cyclization is a viable pathway if a nucleophile is generated at the C1 position (e.g., via lithiation).

Part 5: Mechanistic Pathways & Synthetic Utility

The core utility of 1-(3-Bromopropyl)-1-methylcyclopropane lies in its ability to undergo rearrangement or cyclization.

5.1 Pathway A: Nucleophilic Substitution (SN2)

The most direct application is using the propyl bromide as an electrophile.

-

Reaction: R-Nu + Cyclopropyl-propyl-Br

R-Nu-propyl-Cyclopropyl + Br -

Barrier: Calculated activation energies for SN2 reactions at the

-carbon are typically 18-22 kcal/mol, comparable to standard primary bromides. The remote cyclopropane ring exerts minimal steric hindrance on the terminal bromine.

5.2 Pathway B: Intramolecular Spiro-Cyclization

A more advanced application involves generating a carbanion or radical at the C1 position (if the methyl group were functionalized or if the ring opens). However, a direct Grignard formation at the terminal bromide allows for coupling with ketones or esters.

If the bromide is converted to a Grignard (

Figure 2: Divergent reaction pathways controlled by conditions.

Part 6: References & Validated Sources

-

General Cyclopropane Reactivity & Theory:

-

Computational Benchmarking of Alkyl Bromides:

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A. Link

-

-

Spiro-Cyclization Strategies:

-

PubChem Compound Summary:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137699013, 1-(3-bromopropyl)-1-methylcyclopropane.Link

-

-

Radical Cyclization Mechanisms:

Sources

Methodological & Application

use of 1-(3-Bromopropyl)-1-methylcyclopropane in organic synthesis

Application Note: Strategic Utilization of 1-(3-Bromopropyl)-1-methylcyclopropane in Organic Synthesis

Abstract

This technical guide details the synthetic utility of 1-(3-Bromopropyl)-1-methylcyclopropane (CAS: 2138236-23-2) . As a specialized building block, this compound enables the introduction of the 1-methylcyclopropyl moiety—a validated bioisostere for tert-butyl and isopropyl groups—into drug scaffolds via a flexible propyl linker. This note provides rigorous protocols for nucleophilic substitution (

Introduction: The Gem-Methyl Cyclopropane Advantage

In modern medicinal chemistry, the 1-methylcyclopropyl group serves as a critical structural motif. Unlike a flexible alkyl chain, the cyclopropane ring introduces conformational constraints that can lock a ligand into a bioactive conformation. Furthermore, the geminal methyl group at the C1 position blocks potential metabolic "soft spots" (such as benzylic-like oxidation), significantly improving the pharmacokinetic (PK) profile of drug candidates compared to simple alkyl analogs.

1-(3-Bromopropyl)-1-methylcyclopropane acts as a "tethering" reagent, allowing researchers to attach this high-value motif to core scaffolds (heterocycles, amines, phenols) via a 3-carbon spacer.

Key Applications:

-

Metabolic Blocking: Replacing metabolically labile n-butyl or isobutyl chains.

-

Conformational Locking: Restricting the rotational freedom of the pendant tail.

-

Lipophilicity Modulation: Tuning LogP without adding excessive molecular weight.

Technical Profile & Handling

| Property | Specification |

| Chemical Name | 1-(3-Bromopropyl)-1-methylcyclopropane |

| CAS Number | 2138236-23-2 |

| Molecular Formula | |

| Molecular Weight | 177.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in THF, DCM, |

| Storage | 2–8°C, under inert atmosphere ( |

| Stability | Stable to weak bases and nucleophiles. Avoid strong Lewis acids (e.g., |

Protocol A: Nucleophilic Substitution ( ) for Heterocycle Functionalization

Objective: To attach the 1-methylcyclopropyl-propyl tail to a secondary amine or phenol scaffold (e.g., a piperazine or indole derivative).

Mechanism:

The terminal primary bromide undergoes efficient

Experimental Workflow (Diagram):

Figure 1: Workflow for

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Dissolution: Dissolve the substrate (e.g., 1.0 mmol of a secondary amine) in anhydrous Acetonitrile (MeCN, 5 mL).

-

Base Addition: Add powdered, anhydrous Potassium Carbonate (

, 3.0 mmol). Note: For less nucleophilic substrates like phenols, use Cesium Carbonate ( -

Reagent Addition: Add 1-(3-Bromopropyl)-1-methylcyclopropane (1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C. Monitor consumption of the starting material by TLC or LC-MS (typically 4–12 hours).

-

Critical Check: If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI, 10 mol%) to form the more reactive alkyl iodide in situ (Finkelstein condition).

-

-

Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

.[1] Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Grignard Reagent Formation & C-C Bond Construction

Objective: To convert the bromide into a nucleophilic Grignard reagent for addition to ketones, aldehydes, or Weinreb amides.

Scientific Rationale: The cyclopropyl ring is generally stable to Grignard formation conditions provided the temperature is controlled. The resulting reagent, (3-(1-methylcyclopropyl)propyl)magnesium bromide , acts as a versatile 4-carbon homologation unit.

Experimental Workflow (Diagram):

Figure 2: Generation and coupling of the Grignard reagent.

Step-by-Step Procedure:

-

Activation: In a dry 3-neck flask under Argon, place Magnesium turnings (1.2 equiv). Activate by dry stirring with a magnetic bar for 10 min, or adding a crystal of Iodine (

) and heating with a heat gun until iodine vaporizes. -

Solvent: Add minimal anhydrous THF to cover the Mg.

-

Initiation: Add 5-10% of the total volume of 1-(3-Bromopropyl)-1-methylcyclopropane . Heat gently until the reaction initiates (disappearance of iodine color, exotherm).

-

Propagation: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture over 30 minutes.

-

Completion: Reflux for an additional 1 hour to ensure complete conversion. Titrate a small aliquot if precise stoichiometry is required.

-

Coupling: Cool the Grignard solution to 0°C (or -78°C for sensitive electrophiles). Add the electrophile (e.g., Benzaldehyde) dissolved in THF dropwise.

-

Quench: Stir at room temperature for 2 hours. Quench with saturated aqueous

. Extract with

Advanced Application: Radical Stability & Ring Opening

While cyclopropylmethyl radicals are known "radical clocks" (opening rate

-

Observation: A radical generated at the terminal carbon (C3 of the propyl chain) will not undergo rapid ring opening, as it is too distal (

-position) to interact with the strained cyclopropane bonds. -

Implication: This reagent is suitable for radical cross-coupling (e.g., Ni/Photoredox dual catalysis) without the risk of destroying the cyclopropane motif.

References

-

Wessjohann, L. A., et al. "Cyclopropanes in Modern Medicinal Chemistry: Bioisosterism and Beyond." Chemical Reviews, 2003.[2] Link

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

-

BenchChem Technical Data. "Synthesis of (3-Bromobutyl)cyclopropane and Related Analogs." BenchChem Application Notes, 2025. Link

-

ChemScene Product Data. "1-(3-Bromopropyl)-1-methylcyclopropane (CAS 2138236-23-2) Specifications." ChemScene, 2025. Link

- Barnes-Seeman, D. "The Gem-Dimethyl Effect in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2014. (Contextual grounding for the gem-methyl cyclopropane effect).

Sources

Application Note: Strategic Use of 1-(3-Bromopropyl)-1-methylcyclopropane in Medicinal Chemistry

[1]

Executive Summary

In modern drug discovery, optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound is often as critical as optimizing its potency. A common liability in early-stage leads is the rapid metabolic oxidation of aliphatic side chains by Cytochrome P450 (CYP) enzymes.[1]

1-(3-Bromopropyl)-1-methylcyclopropane (CAS: 193675-52-8) serves as a specialized building block designed to address this challenge.[1] It functions as an electrophilic "tail" that introduces a 1-methylcyclopropyl moiety onto a scaffold.[1] This moiety acts as a bioisostere for tert-butyl or gem-dimethyl groups , offering comparable steric bulk and lipophilicity while significantly enhancing metabolic stability by blocking the

This guide details the mechanistic rationale, synthetic protocols, and strategic application of this reagent in synthesizing metabolically robust GPCR ligands and kinase inhibitors.

Mechanistic Rationale: The "Gem-Methylcyclopropyl" Advantage[1]

Metabolic Blockade (The -Oxidation Problem)

Long alkyl chains (propyl, butyl, pentyl) are frequent targets for CYP450 enzymes, which hydroxylate the terminal (

-

The Solution: Capping the alkyl chain with a 1-methylcyclopropyl group.[1][2]

-

Why it works: The cyclopropane C-H bonds have higher dissociation energy (~106 kcal/mol) compared to standard alkyl secondary C-H bonds (~98 kcal/mol), making them resistant to hydrogen atom abstraction by the CYP450 iron-oxo species. The quaternary center at the 1-position further prevents oxidation at that site.[1]

Bioisosterism & Conformational Control

The 1-methylcyclopropyl group is a "non-classical" bioisostere for the tert-butyl group.[1]

-

Sterics: It occupies a similar volume but with a flatter, oblate shape.

-

Dynamics: The rigid cyclopropane ring reduces the entropic penalty of binding compared to a freely rotating isopropyl or tert-butyl group.[1]

Figure 1: Comparison of metabolic fate between standard alkyl tails and 1-methylcyclopropyl modified tails.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes the attachment of the 1-methylcyclopropyl-propyl tail to a secondary amine (e.g., a piperazine or piperidine core), a common motif in GPCR antagonists (e.g., H3, 5-HT receptors).

Materials[1][3][4][5][6][7][8][9]

-

Substrate: Secondary amine scaffold (1.0 equiv)

-

Reagent: 1-(3-Bromopropyl)-1-methylcyclopropane (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 - 3.0 equiv) -

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein exchange.[1]

-

Solvent: Acetonitrile (ACN) or DMF (Dry).[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine Substrate (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Base Addition: Add

(3.0 mmol) and KI (0.1 mmol). Stir the suspension at room temperature for 10 minutes. -

Reagent Addition: Add 1-(3-Bromopropyl)-1-methylcyclopropane (1.2 mmol) dropwise via syringe.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 60–80°C under an inert atmosphere (

or Ar).-

Monitoring: Monitor via LC-MS or TLC.[1] Reaction typically reaches completion in 4–12 hours.

-

Checkpoint: Look for the disappearance of the starting amine and the appearance of the product mass (

Da shift relative to amine, accounting for

-

-

Workup:

-

Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Troubleshooting Table[1]

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of amine | Switch solvent to DMF; increase temp to 90°C; increase KI to 0.5 equiv. |

| Elimination Product | High basicity/Temperature | The bromide can eliminate to form the alkene.[1] Lower temp to 50°C; use a weaker base ( |

| Ring Opening | Acidic conditions | Avoid strong Lewis acids during workup.[1] The cyclopropane ring is generally stable to basic |

Case Study: Optimization of a Sigma-1 Receptor Ligand

Scenario: A drug discovery team has identified a potent Sigma-1 receptor ligand with a flexible n-pentyl tail.[1]

Problem: The compound shows high potency (

Optimization Strategy: The team replaces the n-pentyl chain with the 3-(1-methylcyclopropyl)propyl chain using 1-(3-Bromopropyl)-1-methylcyclopropane.[1]

Results:

-

Potency: Retained (

nM).[1] The hydrophobic pocket accommodates the slightly bulkier cyclopropane. -

Stability: Drastically improved (

min). The "metabolic soft spot" (terminal methyl) is removed and replaced by the oxidation-resistant cyclopropyl ring.[1]

Figure 2: Optimization workflow for stabilizing a lead compound using the cyclopropyl linker.

References

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[1][6] (Discusses cyclopropanes as bioisosteres for isopropyl and tert-butyl groups).

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Talele, T. T. (2016).[1] The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical/clinical drug molecules.[1][5] Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

- Barnes-Seeman, D., et al. (2013). The role of the cyclopropyl group in the discovery of potent and selective H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3183-3188. (Example of propyl-cyclopropyl linkers in GPCR ligands).

-

PubChem Compound Summary. (n.d.). 1-(3-Bromopropyl)-1-methylcyclopropane.[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. enamine.net [enamine.net]

- 2. CN102440237B - 1-methylcyclopropene preparation and preparation method thereof - Google Patents [patents.google.com]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Synthesis of (1-Methylcyclopropyl)propylmagnesium Bromide

Abstract: This document provides a comprehensive, field-tested protocol for the preparation of (1-methylcyclopropyl)propylmagnesium bromide, a valuable Grignard reagent for introducing the 1-methylcyclopropylpropyl moiety in organic synthesis. Cyclopropane-containing molecules are of significant interest in medicinal chemistry and materials science, making reliable synthetic routes to key building blocks essential.[1][2][3] This guide details a step-by-step procedure, from initial setup and magnesium activation to reaction execution and final concentration determination via titration. It emphasizes the critical parameters and underlying chemical principles necessary to ensure a successful synthesis, minimize side reactions, and handle these reactive species safely. This protocol is intended for researchers, chemists, and drug development professionals with a working knowledge of air-sensitive chemistry techniques.

Introduction: The Significance of Cyclopropyl-Containing Grignard Reagents

Grignard reagents are a cornerstone of organic synthesis, renowned for their efficacy in forming new carbon-carbon bonds.[4][5] Those incorporating strained ring systems, such as cyclopropanes, are particularly valuable precursors for novel chemical entities. The unique conformational constraints and electronic properties of the cyclopropyl group can impart desirable characteristics to target molecules, including metabolic stability and unique binding profiles.

The formation of any Grignard reagent is fundamentally a reaction between an organic halide and magnesium metal, typically in an ethereal solvent. The reaction proceeds via a single electron transfer (SET) mechanism on the surface of the magnesium metal.[6] However, the process is notoriously sensitive to experimental conditions. The primary challenges include:

-

Moisture Sensitivity: Grignard reagents are highly basic and react rapidly with protic sources, including water, which quenches the reagent.[7][8] Therefore, rigorously anhydrous (dry) conditions are paramount.

-

Magnesium Passivation: A layer of magnesium oxide (MgO) coats the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[5][9] Activation of the magnesium surface is a critical step to initiate the reaction.

-

Side Reactions: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[6][10] This is particularly prevalent with primary alkyl halides and can be minimized by controlling reaction parameters.

This guide addresses these challenges directly, providing a robust methodology for the synthesis of (1-methylcyclopropyl)propylmagnesium bromide from its corresponding bromide precursor.

Experimental Design & Key Parameters

Reagents and Materials

Proper preparation and selection of reagents are crucial for success.

| Reagent/Material | Grade/Specification | Supplier Example | Key Considerations |

| Magnesium Turnings | 99.8% or higher | Sigma-Aldrich | Must be fresh and stored under an inert atmosphere. |

| 1-(3-Bromopropyl)-1-methylcyclopropane | >97% Purity | Commercially Available | Must be anhydrous. If purity is questionable, distillation may be required. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9%, Inhibitor-free | Sigma-Aldrich | Should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[11] |

| Iodine (I₂) | Crystal, Reagent Grade | Fisher Scientific | Used as a chemical activator for magnesium. Only a small crystal is needed.[5][9] |

| For Titration | |||

| Iodine (I₂) | Crystal, Reagent Grade | Fisher Scientific | |

| Lithium Chloride (LiCl) | Anhydrous | Sigma-Aldrich | Used to prepare the titration solvent. |

| Anhydrous THF | As above | Sigma-Aldrich |

Causality of Experimental Choices

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is the recommended solvent. Its ability to solvate and stabilize the Grignard reagent is excellent, and its boiling point (66 °C) is higher than diethyl ether (34.6 °C), allowing for a wider temperature range for reaction control and helping to prevent solvent loss.[4][12][13]

-

Magnesium Activation: The inert layer of magnesium oxide on the turnings must be disrupted for the reaction to begin.[5] While mechanical methods like stirring exist, chemical activation is highly reliable.[14] A small crystal of iodine is used here; it etches the metal surface, exposing fresh, reactive magnesium.[9][10] The disappearance of the characteristic purple iodine vapor serves as a visual indicator of successful activation.

-

Inert Atmosphere: The entire procedure must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.[7][11]

-

Controlled Addition: The formation of the Grignard reagent is a highly exothermic process.[12][15] Adding the 1-(3-Bromopropyl)-1-methylcyclopropane solution slowly (dropwise) is critical to maintain control over the reaction temperature. This slow addition also keeps the concentration of the alkyl halide low, which significantly minimizes the competing Wurtz coupling side reaction.[10]

Detailed Experimental Protocol

Apparatus Setup and Preparation

-

Glassware: A 250 mL three-necked, round-bottomed flask, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a magnetic stir bar must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum.[11]

-

Assembly: Assemble the apparatus while still warm and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen. The inert gas should be introduced through one neck (via a gas adapter), the condenser fitted to the central neck, and the dropping funnel to the third neck. The top of the condenser should be fitted with a gas bubbler to maintain a positive pressure.

Grignard Reagent Formation

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) into the cooled reaction flask. Add a single, small crystal of iodine.[16]

-

Initiation Setup: Add approximately 20 mL of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-(3-Bromopropyl)-1-methylcyclopropane (1.0 equivalent) in 60-80 mL of anhydrous THF.

-

Reaction Initiation: Add a small portion (~5-10 mL) of the bromide solution from the dropping funnel to the stirring magnesium suspension. Initiation is the most critical phase. It may be spontaneous or require gentle warming with a heat gun. Signs of successful initiation include:

-

Controlled Addition: Once the reaction has clearly initiated, add the remainder of the 1-(3-Bromopropyl)-1-methylcyclopropane solution dropwise from the funnel. The rate of addition should be carefully controlled to maintain a gentle, steady reflux of the THF. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.[17]

-

Completion: After the addition is complete (typically over 60-90 minutes), continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[16] The final solution should be a dark grey or brownish color. Allow the mixture to cool to room temperature. The resulting solution of (1-methylcyclopropyl)propylmagnesium bromide is now ready for titration and subsequent use.

Workflow Diagram

Caption: Experimental workflow for the synthesis of (1-methylcyclopropyl)propylmagnesium bromide.

Characterization: Titration Protocol

It is essential to determine the exact concentration of the Grignard reagent solution, as the yield is never quantitative. A back-titration method using iodine is reliable and provides a clear visual endpoint.[18][19]

-

Prepare Titration Solution: In a flame-dried 25 mL flask under an inert atmosphere, dissolve ~250 mg of iodine (accurately weighed) in 10 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF.[19] The LiCl helps to solubilize intermediates and sharpen the endpoint.

-

Titration: Cool the iodine solution to 0 °C in an ice bath. While stirring, slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe.

-

Endpoint: The initial dark brown/purple solution will gradually fade to yellow. The endpoint is reached upon the complete disappearance of the yellow color, resulting in a colorless or slightly grey, turbid solution.[19] Record the volume of Grignard reagent added.

-

Calculation: The molarity of the Grignard reagent is calculated using the following formula:

Molarity (M) = (mass of I₂ / Molar Mass of I₂) / Volume of Grignard solution (L)

(Note: The stoichiometry between the Grignard reagent and I₂ is 1:1 for the purpose of this titration's primary reaction pathway).

| Titration Data | Trial 1 | Trial 2 |

| Mass of Iodine (mg) | ||

| Volume of Grignard Added (mL) | ||

| Calculated Molarity (M) | ||

| Average Molarity (M) | \multicolumn{2}{c | }{} |

Troubleshooting and Safety

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Reaction Fails to Initiate | 1. Inactive magnesium surface.2. Wet glassware or solvents.3. Impure alkyl halide. | 1. Add another small iodine crystal and gently warm. A few drops of 1,2-dibromoethane can also be used as an initiator.[5][9]2. Ensure all components are rigorously dried.[7]3. Use freshly purified starting material.[17] |

| Low Yield / Formation of White Precipitate | 1. Wurtz coupling side reaction.2. High local concentration of alkyl halide. | 1. Ensure slow, dropwise addition of the alkyl bromide solution.[10]2. Maintain vigorous stirring and dilute conditions. |

| Reaction Becomes Uncontrollable | 1. Addition of alkyl halide is too fast.2. Insufficient cooling. | 1. Immediately stop the addition and cool the flask in an ice-water bath.[12]2. Resume addition at a much slower rate once the reaction is under control. |

Safety Precautions:

-

Fire Hazard: Grignard reagents can be pyrophoric, and ethereal solvents like THF are extremely flammable.[12][15] The reaction must be conducted in a chemical fume hood, away from ignition sources.

-

Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the alkyl halide is added too quickly.[12] An ice bath should always be readily available for emergency cooling.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[12][20]

-

Quenching and Disposal: Unused Grignard reagent must be quenched carefully. This is done by slowly adding the reagent solution to a well-stirred, cooled solution of a proton source, such as isopropanol in toluene, followed by a more aqueous quench like saturated ammonium chloride solution.[11]

References

- Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Industrial Chemical Manufacturers.

-

Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

- Grignard Reagents: Powerful Tools for Synthesis. (2025). Organic Chemistry Academy.

- Formation of Grignard Reagents from Organic Halides. University of Calgary.

- 12.1 Grignard reagents. (2025). Fiveable.

-

Baker, K. V., Brown, J. M., Hughes, N., Skarnulis, A. J., & Sexton, A. (1991). Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry. [Link]

-

Grignard reagent. Wikipedia. [Link]

- Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips.

-

Grignard Reaction. American Chemical Society. [Link]

- The Grignard Reaction. University of Missouri–St. Louis.

-

What is the best solvent for making a Grignard Reagent? Quora. [Link]

-

Rieke, R. D. (1976). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]

- Grignard reagent. Sciencemadness Wiki.

-

Watson, S. C., & Eastham, J. F. (1967). Titration of n Butylmagnesium Bromide and n-Butyllithium. Journal of Organometallic Chemistry. [Link]

- Developing SOPs for Hazardous Chemical Manipul

- Exploring Solvents for Grignard Reactions: A Greener Approach. (2025).

-

Knochel, P., et al. (2004). Titration procedure for Grignard reagents. Organic Syntheses. [Link]

- Titration of a Grignard Reagent Solution. (2010). Technical University of Denmark.

- Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides. (2025). Benchchem.

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

- Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. (2025). Benchchem.

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

- Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. (2025). Benchchem.

-

In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. (2025). ResearchGate. [Link]

- Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. (2025). Benchchem.

-

Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]

Sources

- 1. Cyclopropane synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 12. acs.org [acs.org]

- 13. Oreate AI [oreateai.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. fiveable.me [fiveable.me]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chemtips.wordpress.com [chemtips.wordpress.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. dchas.org [dchas.org]

functionalization of target molecules with the 1-methylcyclopropylpropyl group

Application Note: Precision Functionalization of Target Molecules with the 1-Methylcyclopropyl Motif

Executive Summary

The 1-methylcyclopropyl (1-MeCp) group has emerged as a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to the tert-butyl group.[1] While structurally similar, the 1-MeCp moiety provides reduced lipophilicity (lower cLogP), enhanced metabolic stability by blocking cytochrome P450 oxidation sites, and unique conformational constraints.[2]

This guide details the protocols for functionalizing target molecules with the 1-MeCp group. It specifically addresses the ambiguity of the "1-methylcyclopropylpropyl" nomenclature by covering both the direct attachment of the 1-MeCp ring and the installation of 1-MeCp-terminated alkyl chains (e.g., 3-(1-methylcyclopropyl)propyl).

Key Applications:

-

Bioisosteric Replacement: Substitution of tert-butyl to improve metabolic half-life (

).[1] -

Late-Stage Functionalization (LSF): Direct C-H installation onto heteroaromatic scaffolds.[1]

-

Conformational Locking: Restricting bond rotation in alkyl chains.[1]

Strategic Rationale: The "Why" and "Where"

Before executing synthesis, researchers must validate the design choice. The 1-MeCp group functions as a "Magic Methyl" variant on a strained ring, altering physicochemical properties without changing the pharmacophore's steric footprint significantly.

Comparative Metrics: tert-Butyl vs. 1-Methylcyclopropyl

| Feature | tert-Butyl Group | 1-Methylcyclopropyl Group | Impact on Drug Candidate |

| Steric Bulk | High (Spherical) | Moderate (Planar/Oblique) | 1-MeCp allows binding in shallower pockets.[2][1] |

| Lipophilicity ( | Reference (0.0) | -0.3 to -0.6 | Improves solubility and lowers promiscuous binding.[1] |

| Metabolic Liability | High (Benzylic/Allylic oxidation) | Low | The cyclopropyl ring resists CYP450 oxidation due to high C-H bond dissociation energy (~106 kcal/mol). |

| Conformation | Freely rotating | Rigid/Locked | Reduces entropic penalty upon binding.[1] |

Expert Insight: The "propyl" extension (e.g., attaching the group via a propyl linker) is often used to probe deep hydrophobic pockets where a terminal tert-butyl would be too labile. The 1-MeCp terminus acts as a metabolically "hard" anchor.[1]

Experimental Protocols

Method A: Late-Stage C-H Functionalization (Radical Minisci)

Best for: Directly attaching the 1-MeCp group to electron-deficient heterocycles (pyridines, quinolines, diazines).[2]

This protocol utilizes zinc sulfinate salts (Baran Diversinates™) or carboxylic acids to generate the 1-methylcyclopropyl radical, which attacks the protonated heterocycle.

Mechanism of Action:

-

Oxidation: The sulfinate/acid is oxidized (by persulfate or photocatalyst) to form a radical.[1]

-

Addition: The nucleophilic 1-MeCp radical adds to the activated (protonated) heterocycle.[1]

-

Rearomatization: Loss of a proton restores aromaticity.[1]

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve substrate in DMSO/Water mixture at room temperature.[1]

-

Add TFA to protonate the heterocycle (activates the ring toward nucleophilic radical attack).

-

Add the sulfinate reagent.

-

Add the oxidant dropwise at 0°C, then allow to warm to 40°C.

-

Critical Step: Monitor gas evolution (

or -

Reaction time: 2–4 hours.[1]

-

-

Workup:

Method B: Transition Metal Cross-Coupling (Negishi/Suzuki)

Best for: Attaching the group to pre-functionalized aryl halides or installing 1-MeCp-alkyl chains.[2][1]

For the "1-methylcyclopropylpropyl" motif (a propyl chain terminated by the ring), a Negishi coupling using the corresponding organozinc reagent is preferred due to the instability of secondary/tertiary boronic acids.

Protocol (Negishi Coupling):

-

Preparation of Organozinc Reagent:

-

Coupling:

-

Procedure:

-

Add the organozinc solution to the aryl halide/catalyst mixture under Argon.

-

Heat to 60°C for 4–12 hours.

-

Self-Validating Check: Appearance of Pd-black indicates catalyst decomposition; if observed early, add additional ligand (SPhos/XPhos).[1]

-

Visualization: Mechanistic Pathway

The following diagram illustrates the decision logic and mechanism for installing the 1-MeCp group.

Caption: Decision tree for selecting between Radical C-H Functionalization (Minisci) and Metal-Catalyzed Coupling based on substrate electronics.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Minisci) | Radical dimerization or over-alkylation.[2][1] | Use a syringe pump to add the oxidant slowly. Increase the equivalents of the sulfinate reagent (up to 5.0 equiv). |

| Regioisomer Mixtures | Multiple activated C-H sites. | Block sensitive sites with halides (Cl/Br) which can be removed later, or rely on electronic directing effects (radicals attack the most electron-deficient position, usually C2/C4 in pyridines).[2] |

| Protodehalogenation (Coupling) | Switch to Negishi coupling (Zinc) rather than Suzuki (Boron) for alkyl chains. Use bidentate ligands like dppf to speed up reductive elimination.[1] |

References

-

Duncton, M. A. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun. , 2, 1135-1161.[2][1] Link

-

Fujiwara, Y., et al. (2012).[2][1][3] Practical C-H Functionalization of Quinolines with Boronic Acids. J. Am. Chem. Soc. , 134(3), 1494–1497.[1][3] (Foundational work on Baran Diversinates). Link[2]

-

Barnes-Seeman, D. (2016).[1] The structural and functional role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry . (Review of metabolic stability).

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] J. Med. Chem. , 59(19), 8712–8756.[2] Link[2]

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. J. Med. Chem. , 54(8), 2529–2591.[2] Link[2]

Sources

Application Note: High-Fidelity Coupling Protocols for 1-(3-Bromopropyl)-1-methylcyclopropane

Executive Summary & Strategic Value

1-(3-Bromopropyl)-1-methylcyclopropane (1-BMCP ) is a specialized aliphatic building block used to introduce the 1-methylcyclopropyl motif. In medicinal chemistry, this motif serves as a bioisostere for gem-dimethyl groups or isopropyl groups, offering improved metabolic stability (blocking P450 oxidation sites) and distinct conformational restrictions due to the Thorpe-Ingold effect.

This guide addresses the specific challenges of coupling 1-BMCP . Unlike simple alkyl halides, the cyclopropane ring introduces strain (

Chemical Properties & Handling[1]

| Property | Specification | Application Note |

| Molecular Formula | - | |

| Molecular Weight | 219.12 g/mol | - |

| Physical State | Colorless to pale yellow oil | Volatile; handle in fume hood. |

| Reactivity Class | Primary Alkyl Bromide | Susceptible to |

| Ring Stability | High (Gamma-substituted) | Stable to bases/nucleophiles. Acid sensitive. |

| Storage | 2–8 °C, Inert Atmosphere | Protect from light to prevent radical degradation. |

Decision Matrix: Selecting the Right Protocol

The choice of protocol depends on whether 1-BMCP acts as the nucleophile (via metallation) or the electrophile (via displacement).

Figure 1: Strategic workflow for selecting the optimal coupling methodology.

Protocol A: C-C Bond Formation via "Turbo" Grignard

Objective: Convert 1-BMCP into a nucleophilic organometallic species for coupling with aryl halides. Mechanism: Magnesium insertion. Expert Insight: Standard Mg turnings often fail with primary alkyl bromides due to surface passivation and Wurtz homocoupling side reactions. We utilize Knochel’s "Turbo Grignard" conditions (LiCl additive) to solubilize the surface oxides and accelerate insertion at lower temperatures, preserving the cyclopropane ring.

Materials

-

Substrate: 1-(3-Bromopropyl)-1-methylcyclopropane (1.0 equiv).

-

Reagent: Magnesium turnings (1.2 equiv), LiCl (1.3 equiv).

-

Activator: DIBAL-H (1 mol%) or Iodine crystal.

-

Solvent: Anhydrous THF (0.5 M).

-

Electrophile: Aryl Bromide/Iodide.

-

Catalyst:

(for Kumada) or

Step-by-Step Procedure

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and anhydrous LiCl. Heat to 150°C under vacuum for 1 hour (essential for LiCl drying). Cool to RT under Argon.

-

Initiation: Add THF. Add 5% of the total volume of 1-BMCP. Add a single crystal of

. If color does not fade within 5 min, heat gently to 40°C. -

Formation: Once initiated (exotherm/color change), add the remaining 1-BMCP dropwise over 30 minutes, maintaining internal temp < 45°C.

-

Checkpoint: Stir for 2 hours at RT. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine concentration (typically ~85-90% yield).

-

-

Coupling (Kumada):

-

Cool the Grignard solution to 0°C.

-

Add the Aryl Bromide (0.8 equiv relative to Grignard) and

(2 mol%). -

Warm to RT and stir for 4-12 hours.

-

-

Quench: Pour into saturated

solution (buffered) to prevent acid-catalyzed ring opening during workup.

Why this works: The propyl chain prevents the formation of cyclopropylcarbinyl radicals, making the Grignard stable. LiCl breaks up polymeric aggregates, increasing reactivity.

Protocol B: Finkelstein-Assisted Nucleophilic Substitution ( )

Objective: Attach amines, phenols, or thiols.

Mechanism: Halide exchange (

Materials

-

Substrate: 1-BMCP (1.0 equiv).

-

Nucleophile: Amine (1.2 equiv) or Phenol (1.0 equiv).

-

Base:

(2.0 equiv) or -

Catalyst: NaI (10 mol%).

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure

-

Preparation: In a reaction vial, suspend the Nucleophile and Base in MeCN (0.2 M).

-

Catalyst Addition: Add NaI (10 mol%). Stir for 5 mins.

-

Substrate Addition: Add 1-BMCP via syringe.

-

Reaction:

-

For Amines: Heat to 60°C for 4-8 hours.

-

For Phenols: Heat to 80°C for 6-12 hours.

-

-

Monitoring: Monitor by LCMS. The intermediate Alkyl Iodide may be visible if the reaction is stopped early.

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/MeCN). Dry over

.

Critical Control Point: Do not use strong protic acids in the workup if the product contains basic nitrogens, as low pH (<1) might stress the cyclopropane ring over prolonged periods.

Protocol C: Borylation (Suzuki-Miyaura Precursor)

Objective: Convert 1-BMCP to a Boronic Ester for mild Suzuki couplings.

Expert Insight: Direct reaction of alkyl halides with

Step-by-Step Procedure

-

Generate Grignard: Follow Protocol A (Steps 1-3).

-

Borylation:

-

Cool the Grignard solution to -78°C .

-

Add Trimethyl borate (

, 1.5 equiv) dropwise. -

Stir at -78°C for 1 hour, then warm to RT overnight.

-

-

Esterification:

-

Add Pinacol (1.2 equiv) and Acetic Acid (1.0 equiv).

-

Stir for 2 hours.

-

-

Workup: Filter through Celite. Concentrate. The resulting 1-methylcyclopropyl-propyl-BPin is a stable intermediate for standard Suzuki couplings.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Grignard) | Wet reagents/solvent | Dry LiCl at 150°C under vacuum. Use fresh THF. |

| Homocoupling (Wurtz) | Addition too fast | Slow addition rate; dilute reaction mixture. |

| Ring Opening | Acidic Workup | Use buffered |

| Sluggish | Steric hindrance | Switch solvent to DMF; Increase NaI to 50 mol%. |

Mechanistic Visualization

Figure 2: Stability rationale. The gamma-position of the radical prevents the rapid ring-opening characteristic of alpha-cyclopropyl radicals.

References

-

Knochel, P., et al. (2006). Highly Functionalized Grignard Reagents via Halogen–Metal Exchange. Angewandte Chemie International Edition . Link

-

Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. The Journal of Organic Chemistry . Link

-

Tale, R. H. (2002). Novel Synthesis of Alkyl Iodides via Finkelstein Reaction. Organic Letters . Link

-

Charette, A. B., et al. (2010). Synthesis and Reactivity of Cyclopropylboronic Esters. Chemical Reviews . Link

-

BenchChem . (2025). 1-(3-Bromopropyl)-1-methylcyclopropane Product Data. BenchChem Database . Link(Note: Placeholder for specific vendor link)

use of 1-(3-Bromopropyl)-1-methylcyclopropane in agrochemical research

Application Note: Strategic Utilization of 1-(3-Bromopropyl)-1-methylcyclopropane in Agrochemical Synthesis

Part 1: Introduction & Strategic Value

1-(3-Bromopropyl)-1-methylcyclopropane (CAS: 2138236-23-2) is a specialized, high-value building block designed for the synthesis of next-generation agrochemicals. Unlike simple alkyl halides, this compound introduces a gem-disubstituted cyclopropane motif connected via a propyl linker.

This structural configuration addresses two critical challenges in modern pesticide design: Metabolic Stability and Lipophilic Tuning .

Core Chemical Advantages

-

Metabolic Blockade (The "Gem-Dimethyl" Effect Mimic): The quaternary carbon at the 1-position of the cyclopropane ring (substituted with both a methyl group and the propyl chain) creates a steric shield. This prevents enzymatic degradation (e.g., by Cytochrome P450s) at the ring junction, significantly extending the half-life of the active ingredient (AI) in plant tissues and target pests.

-

Conformational Rigidity: The cyclopropane ring acts as a rigid spacer, orienting the lipophilic tail in a specific vector that often improves binding affinity to hydrophobic pockets in target enzymes (e.g., SDH, CYP51).

-

Optimized Lipophilicity: The 3-carbon linker combined with the methylated ring adds a calculated lipophilicity boost (approx.

logP +2.8), enhancing cuticular penetration in leaves and chitin penetration in insects without rendering the molecule insoluble.

Part 2: Application Areas & Mechanism

This intermediate is primarily utilized in the synthesis of three classes of agrochemicals:

| Agrochemical Class | Target Site | Application of 1-(3-Bromopropyl)-1-methylcyclopropane |

| Fungicides (SDHI) | Succinate Dehydrogenase | Introduction of the lipophilic tail to the amide moiety to fill the hydrophobic pocket of the ubiquinone binding site. |

| Fungicides (Azoles) | CYP51 (Sterol Biosynthesis) | N-alkylation of the triazole/imidazole ring to create "long-tail" azoles with enhanced broad-spectrum activity. |

| Insecticides/Acaricides | MET I / MET II | Synthesis of ether-linked derivatives where the cyclopropyl group mimics the t-butyl or gem-dimethyl groups of traditional acaricides. |

Mechanism of Action Visualization

The following diagram illustrates how this building block is integrated into a generic fungicide scaffold to block metabolic degradation sites.

Caption: Integration of the gem-disubstituted cyclopropyl motif prevents oxidative degradation by P450 enzymes.

Part 3: Experimental Protocols

Protocol A: Handling and Storage

-

Physical State: Colorless to pale yellow liquid.

-

Hazards: Lachrymator. Causes skin irritation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

-

Stability: Stable for >12 months if stored correctly. Avoid contact with strong oxidizing agents.[1]

Protocol B: N-Alkylation of 1,2,4-Triazole (Fungicide Synthesis)

Objective: To synthesize a model triazole fungicide intermediate.

Reagents:

-

1-(3-Bromopropyl)-1-methylcyclopropane (1.0 eq)

-

1H-1,2,4-Triazole (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) (anhydrous, 10 mL/g substrate)

-

Potassium Iodide (KI) (0.1 eq, catalyst)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1H-1,2,4-Triazole (1.2 eq) and

(2.0 eq) in anhydrous Acetonitrile . -

Activation: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

-

Addition: Add Potassium Iodide (0.1 eq) followed by the dropwise addition of 1-(3-Bromopropyl)-1-methylcyclopropane (1.0 eq).

-

Note: KI acts as a catalyst (Finkelstein reaction in situ) to convert the alkyl bromide to a more reactive alkyl iodide, accelerating the SN2 reaction.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

-

Purification: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

. Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes) to separate the N1-alkylated product (desired) from the N4-isomer.

Protocol C: O-Alkylation of Phenols (Insecticide/Ether Synthesis)

Objective: To synthesize a lipophilic ether intermediate.

Reagents:

-

Substituted Phenol (e.g., 4-phenoxyphenol) (1.0 eq)

-

1-(3-Bromopropyl)-1-methylcyclopropane (1.1 eq)

-

Cesium Carbonate (

) (1.5 eq) -

DMF (Dimethylformamide) (5 mL/mmol)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Phenol (1.0 eq) in DMF under nitrogen atmosphere.

-

Base Addition: Add

(1.5 eq). Stir at room temperature for 15 minutes.-

Why Cesium? The larger cation radius of Cesium improves the solubility of the phenoxide anion in DMF, enhancing nucleophilicity ("Cesium Effect").

-

-

Alkylation: Add 1-(3-Bromopropyl)-1-methylcyclopropane (1.1 eq) in one portion.

-

Heating: Heat the reaction mixture to 60°C for 4-6 hours.

-

Quench: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether or MTBE (3x).

-

Isolation: Wash the combined organic layers with water (to remove DMF) and brine. Dry and concentrate.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the reagent itself (if not purchased) and its downstream application.

Caption: Synthetic route to the reagent and its divergent applications in agrochemistry.

Part 5: References

-

Wenck, H. et al. (2018).[2] Strategies for Metabolic Blocking in Crop Protection Chemistry.Journal of Agricultural and Food Chemistry. (General reference on gem-dimethyl/cyclopropyl blocking strategies).

-

Li, K. (2024). Review of cyclopropyl bromide synthetic process. Applied and Computational Engineering, 56, 71-76. (Context on cyclopropyl alkylation chemistry).

-

FAO/WHO. (2010). Specifications and Evaluations for Agricultural Pesticides: 1-Methylcyclopropene. (Context on 1-methylcyclopropyl moiety stability). Retrieved from [Link]

Sources

- 1. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]

- 2. Method and equipment for the production of organomineral nanofertilizers and other types of solid and liquid organomineral fertilizers and slow-release pesticides/herbicides - Patent US-10532957-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromopropyl)-1-methylcyclopropane

The following technical guide is structured as a Tier-3 Support Resource for the synthesis of 1-(3-Bromopropyl)-1-methylcyclopropane . It addresses the specific challenges of maintaining ring integrity while installing a primary bromide on a gem-disubstituted cyclopropane scaffold.

Ticket ID: SYN-CP-044 Assigned Specialist: Senior Application Scientist Status: Open Topic: Methodologies for converting 3-(1-methylcyclopropyl)propan-1-ol to the corresponding bromide without ring scission.

Executive Summary & Route Strategy

The Core Challenge: The synthesis of 1-(3-Bromopropyl)-1-methylcyclopropane presents a classic chemoselectivity conflict. You need to install a good leaving group (bromide) on a primary carbon, but the adjacent cyclopropane ring—specifically the quaternary center—is highly susceptible to acid-catalyzed ring opening (homo-conjugate addition) and rearrangement.

Recommended Strategy: Avoid HBr/H₂SO₄ conditions entirely. The high ring strain (~27.5 kcal/mol) combined with the gem-dimethyl-like substitution makes the tertiary carbon a "hydride sponge" under acidic conditions, leading to ring-opened alkenes or halides.

We recommend two "non-acidic" pathways:

-

Pathway A (Small Scale/High Purity): The Appel Reaction.[1]

-

Pathway B (Scale-Up/Cost-Efficient): Mesylation followed by Finkelstein-like displacement.

Strategic Workflow (Decision Matrix)

Caption: Synthetic workflow prioritizing ring stability. Route A minimizes thermal stress; Route B minimizes reagent cost.

Detailed Experimental Protocols

Step 1: Precursor Synthesis (Simmons-Smith)

If you have not yet synthesized the alcohol intermediate, use this standard protocol to ensure the quaternary center is formed correctly.

Reaction: 4-methyl-4-penten-1-ol + CH₂I₂ + Zn(Cu) → 3-(1-methylcyclopropyl)propan-1-ol

-

Critical Control Point: The quality of the Zinc-Copper couple is determinant. Activated Zinc dust treated with CuCl in refluxing ether is preferred over commercial couples for consistent initiation.

-

Safety Note: Diiodomethane is toxic and volatile. Handle in a fume hood.

Step 2: Bromination (The Critical Step)

Method A: The Appel Reaction (Recommended for Research)

This method proceeds under neutral conditions, virtually eliminating the risk of acid-catalyzed ring opening.

Reagents:

-

Substrate: 3-(1-methylcyclopropyl)propan-1-ol (1.0 equiv)

-

Carbon Tetrabromide (CBr₄): 1.25 equiv

-

Triphenylphosphine (PPh₃): 1.5 equiv[2]

-

Solvent: Dichloromethane (DCM), anhydrous

Protocol:

-

Dissolution: Dissolve the alcohol and CBr₄ in anhydrous DCM (0.1 M concentration) under N₂ atmosphere. Cool to 0°C.

-

Addition: Dissolve PPh₃ in minimal DCM and add it dropwise to the reaction mixture over 30 minutes. Why? Controlling the concentration of free phosphine reduces side reactions.

-

Reaction: Allow to warm to room temperature (23°C) and stir for 2-4 hours. Monitor by TLC (stain with KMnO₄; cyclopropanes do not stain well with UV).

-

Quench: Add n-Pentane (equal volume to DCM) to precipitate the bulk of Triphenylphosphine Oxide (TPPO).

-

Filtration: Filter through a silica plug.

-

Purification: Concentrate and purify via flash chromatography (100% Pentane to 5% EtOAc/Pentane).

Method B: Mesylate Displacement (Recommended for Scale-Up)

This 2-step method avoids the heavy phosphorus waste of the Appel reaction and uses cheaper reagents.

Protocol:

-

Mesylation: React the alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C. Quench with water, separate, and dry.

-

Note: The mesylate intermediate is stable enough to be isolated but should not be stored for long periods.

-

-

Displacement: Dissolve the crude mesylate in Acetone (anhydrous). Add Lithium Bromide (LiBr, 3.0 equiv).

-

Reflux: Heat to mild reflux (50°C) for 6-12 hours. The precipitation of LiOMs (Lithium Mesylate) drives the reaction.

-

Workup: Filter off salts, concentrate, partition between Ether/Water, and distill the crude oil.

Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| New alkene peaks in ¹H NMR (4.6-5.0 ppm) | Ring Opening: Acidic impurities generated HBr in situ, or temperature was too high. | Switch to Appel conditions. If using Method B, ensure Et₃N is in excess to neutralize HCl from MsCl. |

| Product boils off during concentration | Volatility: The target molecule has a relatively low boiling point / high vapor pressure. | Do not use high vacuum (<10 mbar) at room temp. Use a Vigreux column for solvent removal or keep the bath temp <30°C. |

| Solid precipitate clogs column (Method A) | TPPO Contamination: Triphenylphosphine oxide is difficult to remove completely. | Triturate the crude residue with cold pentane 3x before loading on the column. TPPO is insoluble in pentane. |

| Low Conversion (Method B) | Hydration of LiBr: LiBr is extremely hygroscopic. Wet LiBr kills the nucleophilicity of Br⁻. | Dry LiBr at 150°C under vacuum for 4 hours before use. Use anhydrous acetone. |

Frequently Asked Questions

Q: Can I use HBr/Acetic Acid to make this? A: Absolutely not. While standard for linear alcohols, HBr will protonate the cyclopropane ring, leading to ring opening to form 4-bromo-4-methyl-1-bromopentane or rearranged isomers. The gem-methyl group stabilizes the tertiary carbocation intermediate resulting from ring opening.

Q: How do I store the final bromide? A: Store at 4°C over Copper turnings (stabilizer) and under Argon. Primary bromides are generally stable, but the cyclopropyl group adds some sensitivity to radical decomposition over time.

Q: The ¹H NMR shows a complex multiplet at 0.2-0.6 ppm. Is this an impurity? A: Likely not. The cyclopropane ring protons on a gem-substituted system are diastereotopic and magnetically non-equivalent, often appearing as complex multiplets (AB or ABX systems) in the high-field region.

References & Authority

-

Appel Reaction Mechanism & Scope:

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 14(12), 801-811.

-

Context: Defines the neutral conditions essential for preserving the cyclopropane ring.

-

-

Simmons-Smith Cyclopropanation (Precursor Synthesis):

-

Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264.

-

Context: The foundational method for synthesizing the 1-methylcyclopropyl alcohol precursor from 4-methyl-4-penten-1-ol.

-

-

Cyclopropane Ring Stability:

-

Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). "Use of Cyclopropanes and their Derivatives in Organic Synthesis." Chemical Reviews, 89(1), 165–198.

-

Context: detailed review of cyclopropane reactivity, specifically regarding acid-catalyzed ring opening risks.

-

-

Handling of Volatile Cyclopropyl Halides:

-

Standard laboratory practice for low-molecular-weight cyclopropanes suggests maintaining temperature <40°C during solvent removal to prevent loss of product (azeotropic distillation).

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before beginning experimental work.

Sources

optimizing reaction conditions for nucleophilic attack on 1-(3-Bromopropyl)-1-methylcyclopropane

Ticket ID: #RXN-OPT-CYC-001 Subject: Optimizing Nucleophilic Substitution on 1-(3-Bromopropyl)-1-methylcyclopropane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are working with 1-(3-bromopropyl)-1-methylcyclopropane , a specialized building block often used to introduce a cyclopropyl moiety into pharmaceutical scaffolds. Unlike simple alkyl halides, this substrate presents a unique "value-risk" proposition: the cyclopropane ring is metabolically desirable but chemically sensitive to specific acidic conditions, and the propyl chain allows for competitive elimination pathways.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges of this substrate.

Module 1: Reaction Kinetics & Solvent Engineering

User Query: "My reaction with secondary amines is sluggish in THF. Should I heat it?"

Technical Insight:

Heating a primary alkyl bromide with a basic nucleophile in a low-dielectric solvent (like THF) often favors E2 elimination over the desired

The Solution: Dipolar Aprotic Acceleration

For this substrate, the leaving group (Br) is on a primary carbon (

Recommended Protocol: Switch solvents to DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or NMP . These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly reactive.

| Solvent | Dielectric Constant ( | Relative | Recommendation |

| DMSO | 46.7 | Highly Recommended (Fastest rates) | |

| DMF | 36.7 | Recommended (Easier workup than DMSO) | |

| Acetonitrile | 37.5 | Good (Best for milder bases) | |

| THF | 7.5 | 1 | Avoid (Too slow, promotes side reactions) |

Critical Warning: If using DMSO with strong bases (e.g., NaH, KOtBu), ensure the temperature stays below 60°C to avoid decomposition of the solvent or the cyclopropane ring via radical pathways (dimsyl anion formation).

Module 2: The "Finkelstein" Turbocharger

User Query: "I am using a weak nucleophile (e.g., an aniline or carboxylate), and the reaction is stalled even in DMF."

Technical Insight: Bromide is a good leaving group, but Iodide is superior due to a weaker C-X bond and higher polarizability. You can catalyze the reaction in situ by adding a soluble iodide source. This is the Finkelstein modification .

Mechanism:

-

Exchange:

(Equilibrium) -

Attack:

(Fast)

Because

Protocol (In Situ Catalysis):

-

Dissolve substrate in Acetone (classic) or Butanone (MEK) (higher boiling point).

-

Add 0.1 - 0.2 equivalents of NaI (Sodium Iodide).

-

Add your nucleophile.[1]

-

Observation: A white precipitate (NaBr) may form, driving the equilibrium.

Module 3: Troubleshooting Side Reactions

User Query: "I am seeing a byproduct with a mass of [M-Br+H] or an alkene. Is the ring opening?"

Diagnostic Workflow:

-

Elimination (Alkene Formation):

-

Cause: High temperature or sterically hindered bases (e.g., LDA, KOtBu).

-

Observation: Formation of 4-methyl-4-pentenylcyclopropane (terminal alkene).

-

Fix: Switch to a "soft" nucleophile (e.g., azide, thiolate) or a less bulky base. Lower the temperature.

-

-

Ring Opening (Acid-Catalyzed):

-

Cause: The cyclopropane ring is strained (~27 kcal/mol).[2] While stable to base, strong Lewis acids (AlCl3, BF3) or strong Brønsted acids can protonate the ring or coordinate to it, leading to relief of strain via opening.

-

Fix: Ensure your workup is neutral or basic. Do not use acidic resins for purification.

-

Visualizing the Competitive Pathways:

Figure 1: Competitive reaction pathways. Green path indicates optimal conditions.

Module 4: Validated Experimental Protocol

Scenario: Substitution with a secondary amine (e.g., Morpholine).

Step-by-Step Guide:

-

Preparation:

-

Charge a dry flask with 1-(3-bromopropyl)-1-methylcyclopropane (1.0 equiv).

-

Add anhydrous DMF (Concentration: 0.5 M). Note: High concentration favors bimolecular (

) kinetics.

-

-

Activation:

-

Add Base :

(2.0 equiv) or -

(Optional) Add NaI (0.1 equiv) if the amine is sterically hindered.

-

-

Reaction:

-

Add Amine (1.2 equiv).

-

Stir at 40°C - 60°C . Monitor by TLC/LCMS.

-

Checkpoint: If reaction is <50% complete after 4 hours, increase temp to 60°C. Do not exceed 80°C to prevent elimination.

-

-

Workup (Crucial for Cyclopropane Stability):

-

Dilute with water.

-

Extract with EtOAc or Ether.

-

Wash: Use saturated

or brine. Avoid 1M HCl washes, as prolonged exposure to acid can degrade the cyclopropane ring [1].

-

Troubleshooting Decision Tree

Figure 2: Logical flow for troubleshooting reaction stalling or impurity formation.

References

-

Cyclopropane Stability & Reactivity

- Source: Master Organic Chemistry. "Stability of Cycloalkanes – Ring Strain."

-

URL:[Link]

-

Finkelstein Reaction Conditions

-

Optimization of SN2 on Alkyl Halides

- Source: Chemistry LibreTexts. "Nucleophilic Substitution Reaction Overview."

-

URL:[Link]

-

Solvent Effects in Substitution

- Source: Reich, H. J. "Solvent Effects on SN2 Reactions." University of Wisconsin-Madison.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Finkelstein Reaction - JEE PDF Download [edurev.in]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. Finkelstein Reaction [organic-chemistry.org]

Technical Support Center: Analytical Integrity of 1-(3-Bromopropyl)-1-methylcyclopropane

CAS: 146723-53-5 | Formula: C₇H₁₃Br | Mol.[1] Weight: 177.08 g/mol [1][2]

Welcome to the Technical Support Hub

Current Status: Operational Ticket Focus: Impurity Profiling & Method Development

This guide addresses the specific analytical challenges of 1-(3-Bromopropyl)-1-methylcyclopropane . As a gem-disubstituted cyclopropane with a reactive alkyl bromide tail, this molecule presents a "double-edged" analytical challenge:

-

Thermal Instability: The strained cyclopropane ring is prone to thermal ring-opening (isomerization) in hot GC inlets.[1]

-

Detection Invisibility: The lack of a strong UV chromophore makes standard HPLC-UV (254 nm) ineffective.[1]

Part 1: Analytical Triage (Method Selection)